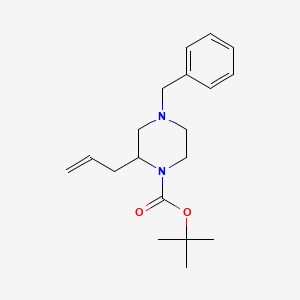![molecular formula C13H9ClF3N3O B15145706 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro, methyl, and trifluoromethyl group, along with a pyridinyl group attached to a propenone moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The chloro, methyl, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and trifluoromethylating agents.
Coupling with Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinylboronic acid or ester and a suitable palladium catalyst.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the propenone moiety, converting it to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and appropriate bases.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
Coupling Reactions: Complex structures with additional aromatic or heteroaromatic rings.
Applications De Recherche Scientifique
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one: Characterized by the presence of a pyrazole ring with chloro, methyl, and trifluoromethyl groups.
3-[5-Chloro-1-methyl-3-(difluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trifluoromethyl group can enhance its metabolic stability and lipophilicity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H9ClF3N3O |
|---|---|
Poids moléculaire |
315.68 g/mol |
Nom IUPAC |
3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClF3N3O/c1-20-12(14)8(11(19-20)13(15,16)17)5-6-10(21)9-4-2-3-7-18-9/h2-7H,1H3 |
Clé InChI |
DOPDPTSQTTVYSV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


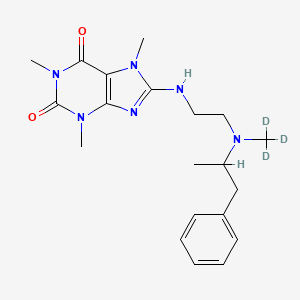
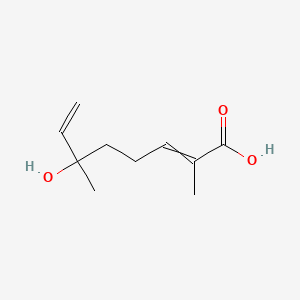

![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
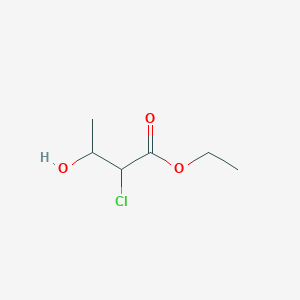
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)
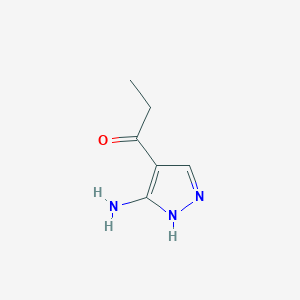

![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
![1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15145686.png)

